molecular formula C8H6FN3O B2559525 5-(3-Fluoropyridin-4-yl)-3-methyl-1,2,4-oxadiazole CAS No. 1855484-93-3

5-(3-Fluoropyridin-4-yl)-3-methyl-1,2,4-oxadiazole

Cat. No. B2559525
CAS RN: 1855484-93-3
M. Wt: 179.154
InChI Key: FQNQVACOBUXVJR-UHFFFAOYSA-N
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Description

The compound “5-(3-Fluoropyridin-4-yl)-3-methyl-1,2,4-oxadiazole” is a fluorinated pyridine derivative . Fluorinated pyridines are interesting due to their unusual physical, chemical, and biological properties, which are attributed to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .


Synthesis Analysis

The synthesis of fluorinated pyridines has been a topic of interest in recent years . Various methods have been developed for the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles .


Molecular Structure Analysis

The molecular structure of fluorinated pyridines is characterized by the presence of a fluorine atom and a pyridine moiety . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of these compounds .


Chemical Reactions Analysis

Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .


Physical And Chemical Properties Analysis

Fluoropyridines are known for their unique physical and chemical properties. They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Scientific Research Applications

Herbicidal Activity

Research conducted by Tajik and Dadras (2011) synthesized novel 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring, demonstrating moderate to high levels of activity against weeds at specific application rates, indicating the potential of 5-(3-Fluoropyridin-4-yl)-3-methyl-1,2,4-oxadiazole derivatives for herbicidal applications (Tajik & Dadras, 2011).

Anticancer Activity

Dash et al. (2011) synthesized novel 3,5-disubstituted 1,3,4-oxadiazole-2-thione derivatives, which showed significant anticancer activity against a mouse model, highlighting the therapeutic potential of 1,3,4-oxadiazole derivatives in cancer treatment (Dash et al., 2011). Similarly, Ahsan and Shastri (2015) synthesized oxadiazole analogues that demonstrated anticancer activities with higher selectivity towards certain cancer cell lines, emphasizing the versatility of oxadiazole derivatives as potential anticancer agents (Ahsan & Shastri, 2015).

Antimicrobial Properties

Shingare et al. (2018) evaluated the antimicrobial and antitubercular activities of isoxazole clubbed 1,3,4-oxadiazole derivatives, revealing good antibacterial activity against common pathogens and suggesting their potential in addressing infectious diseases (Shingare et al., 2018).

Material Science Applications

Jin et al. (2014) developed heteroleptic iridium(III) complexes with 1,3,4-oxadiazole derivatives as ancillary ligands for organic light-emitting diodes (OLEDs), demonstrating the potential of such compounds in electronic and optoelectronic devices (Jin et al., 2014).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with fluorinated pyridines would depend on the specific compound. For example, (3-Fluoropyridin-4-yl)boronic acid is classified as a combustible solid and comes with a warning signal .

Future Directions

Fluorinated pyridines have been found in many important synthetic drug molecules, which suggests they have potential for future therapeutic applications . The development of fluorinated chemicals has been steadily increasing, and it is expected that many novel applications will be discovered in the future .

properties

IUPAC Name

5-(3-fluoropyridin-4-yl)-3-methyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3O/c1-5-11-8(13-12-5)6-2-3-10-4-7(6)9/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQNQVACOBUXVJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=C(C=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine

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